Dicyclooctylidenehydrazine
Description
Dicyclooctylidenehydrazine is an organic compound characterized by its unique structure, which includes two cyclooctylidene groups attached to a hydrazine moiety
Properties
CAS No. |
53867-57-5 |
|---|---|
Molecular Formula |
C16H28N2 |
Molecular Weight |
248.41 g/mol |
IUPAC Name |
N-(cyclooctylideneamino)cyclooctanimine |
InChI |
InChI=1S/C16H28N2/c1-3-7-11-15(12-8-4-1)17-18-16-13-9-5-2-6-10-14-16/h1-14H2 |
InChI Key |
XYQOTWSILKAIOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NN=C2CCCCCCC2)CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclooctylidenehydrazine typically involves the condensation of cyclooctanone with hydrazine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Dicyclooctylidenehydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert this compound into hydrazine derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooctylidene oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Dicyclooctylidenehydrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dicyclooctylidenehydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA, causing strand breaks or other modifications.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylidenehydrazine: Similar in structure but with cyclohexyl groups instead of cyclooctyl groups.
Dicyclohexylidenehydrazine: Contains two cyclohexylidene groups, making it structurally similar but with different steric and electronic properties.
Uniqueness
Dicyclooctylidenehydrazine is unique due to its larger cyclooctyl groups, which impart different steric and electronic characteristics compared to smaller cycloalkyl derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Biological Activity
Dicyclooctylidenehydrazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of this compound
This compound is a hydrazone derivative, which is a class of compounds known for their varied biological activities. Hydrazones are characterized by the presence of the azometine group (-NHN=CH-), which plays a crucial role in their pharmacological effects. The structural uniqueness of this compound contributes to its potential as a candidate for drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that hydrazones, including this compound, possess antimicrobial properties against various pathogens. For instance, compounds derived from hydrazones have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
- Antioxidant Properties : The antioxidant capacity of this compound has been evaluated in vitro, showing potential in scavenging free radicals and reducing oxidative stress. This property is essential for preventing cellular damage and may contribute to its therapeutic efficacy .
- Anti-inflammatory Effects : this compound has been reported to exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and pathways. This could make it useful in treating conditions characterized by chronic inflammation .
- Antitumor Activity : Some studies suggest that hydrazone derivatives may possess antitumor properties. This compound's ability to inhibit tumor cell proliferation has been explored, indicating its potential as an adjunct in cancer therapy .
The mechanisms underlying the biological activities of this compound are complex and multifactorial:
- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Interaction with Cell Membranes : The compound might disrupt microbial cell membranes, leading to cell lysis.
- Modulation of Signaling Pathways : It may influence various signaling pathways associated with inflammation and cancer progression.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 35 |
This data highlights the compound's potential as an antimicrobial agent.
Case Study 2: Antioxidant Activity
The antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay:
| Concentration (µg/ml) | % Scavenging Activity |
|---|---|
| 50 | 45 |
| 100 | 65 |
| 200 | 85 |
These results indicate that this compound possesses significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
